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4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide
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Overview
Description
4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridazinone moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide exhibit significant anticancer properties. For instance, pyridazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Pyridazine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities are crucial for developing new anti-inflammatory drugs, especially for chronic conditions like arthritis .
Pain Management
The dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) is a promising strategy for pain management. Compounds structurally related to this compound have shown to effectively inhibit these enzymes, leading to increased levels of endocannabinoids, which are known to modulate pain perception .
In Vitro Studies
A study evaluated the inhibitory effects of various thiazole derivatives on human cancer cell lines. The results indicated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells .
Animal Models
In vivo studies using rodent models have shown that administration of thiazole-based compounds leads to reduced tumor sizes and improved survival rates compared to control groups. These findings support the potential of these compounds in clinical applications for cancer therapy .
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.
Pyridazinone derivatives: Compounds with similar pyridazinone moieties, such as pyridazinone-based herbicides and pharmaceuticals.
Uniqueness
What sets 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a compound of interest for further research and development.
Biological Activity
The compound 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate existing research findings on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H19N5O2S with a molecular weight of approximately 417.5 g/mol. Its structure includes a thiazole ring, a pyridazine moiety, and a phenyl group, which are known to enhance biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazoles and pyridazines have shown promising results against various cancer cell lines. In vitro assays suggest that this compound may inhibit cell proliferation in breast cancer (MCF-7) and colon cancer cell lines, potentially through apoptosis induction mechanisms .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies employing disc diffusion methods have shown that compounds with analogous structures can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar antimicrobial properties .
PDE4 Inhibition
Research into related pyridazine derivatives has highlighted their role as phosphodiesterase 4 (PDE4) inhibitors, which are crucial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects . It is hypothesized that this compound may exhibit similar PDE4 inhibitory activity.
The biological mechanisms underlying the activity of this compound are still under investigation. However, several pathways have been proposed based on structural analogs:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential inhibition of PDE enzymes could lead to increased cAMP levels, mediating anti-inflammatory responses.
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of related compounds:
Properties
IUPAC Name |
4-methyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-16-21(31-23(26-16)17-7-3-2-4-8-17)22(30)25-13-6-14-28-20(29)11-10-19(27-28)18-9-5-12-24-15-18/h2-5,7-12,15H,6,13-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJWIIYVIPIIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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